molecular formula C23H27N3O2 B4831273 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4831273
M. Wt: 377.5 g/mol
InChI Key: HDHXDFHPOZTJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl groups and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation, where the indole reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Substitution with Methoxyphenyl Group: The piperazine ring is substituted with a methoxyphenyl group through nucleophilic substitution, where the piperazine reacts with a methoxyphenyl halide.

    Coupling of Indole and Piperazine Rings: The final step involves coupling the substituted indole and piperazine rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents include alkyl halides and acyl halides.

    Hydrolysis: The compound can undergo hydrolysis reactions, where the carbonyl group is hydrolyzed to form carboxylic acid derivatives. Common conditions include acidic or basic hydrolysis.

Scientific Research Applications

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone has various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various receptors and enzymes, including serotonin receptors, dopamine receptors, and monoamine oxidase enzymes.

    Pathways Involved: The compound may modulate neurotransmitter pathways, including the serotonergic, dopaminergic, and adrenergic pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone can be compared with other similar compounds:

    1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanone: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group. It may have different biological activities and chemical properties.

    1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-fluorophenyl)piperazin-1-yl]ethanone: This compound has a fluorophenyl group instead of a methoxyphenyl group. It may exhibit different pharmacological effects and reactivity.

    1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-nitrophenyl)piperazin-1-yl]ethanone: This compound has a nitrophenyl group instead of a methoxyphenyl group. It may have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-18(2)26(22-10-5-4-9-21(17)22)23(27)16-24-11-13-25(14-12-24)19-7-6-8-20(15-19)28-3/h4-10,15H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHXDFHPOZTJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.